Cas no 10286-85-8 (N-(3-Bromophenyl)benzamide)
N-(3-Bromophenyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,N-(3-bromophenyl)-
- N-(3-bromophenyl)benzamide
- AI3-30842
- Benzanilide, 3'-bromo-
- BRN 1958755
- SR-01000200929
- EN300-43982
- CBMicro_009759
- WR 70432
- Benzamide, N-(3-bromophenyl)-
- 10286-85-8
- DTXSID90145550
- Oprea1_010940
- SR-01000200929-1
- N-Benzoyl derivative of m-bromoaniline
- 1-12-00-00316 (Beilstein Handbook Reference)
- MFCD00578750
- CS-0249579
- FYUPCXSVODCKMV-UHFFFAOYSA-N
- AKOS000189584
- CB12594
- SMSF0005396
- J-000824
- F70282
- SCHEMBL22191811
- BIM-0009763.P001
- Z27789006
- STK065833
- DTXCID3068041
- HS-4064
- 890-304-7
- N-(3-Bromophenyl)benzamide
-
- MDL: MFCD00578750
- Inchi: 1S/C13H10BrNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16)
- InChI Key: FYUPCXSVODCKMV-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1)NC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 274.9946
- Monoisotopic Mass: 274.995
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1Ų
- XLogP3: 3.3
Experimental Properties
- Density: 1.496
- Boiling Point: 291.4°C at 760 mmHg
- Flash Point: 130.1°C
- Refractive Index: 1.665
- PSA: 29.1
- LogP: 4.08540
N-(3-Bromophenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N497505-10mg |
N-(3-Bromophenyl)benzamide |
10286-85-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497505-50mg |
N-(3-Bromophenyl)benzamide |
10286-85-8 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N497505-100mg |
N-(3-Bromophenyl)benzamide |
10286-85-8 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Enamine | EN300-43982-0.1g |
N-(3-bromophenyl)benzamide |
10286-85-8 | 95% | 0.1g |
$62.0 | 2023-02-10 | |
| Enamine | EN300-43982-0.25g |
N-(3-bromophenyl)benzamide |
10286-85-8 | 95% | 0.25g |
$88.0 | 2023-02-10 | |
| Enamine | EN300-43982-0.5g |
N-(3-bromophenyl)benzamide |
10286-85-8 | 95% | 0.5g |
$164.0 | 2023-02-10 | |
| Enamine | EN300-43982-1.0g |
N-(3-bromophenyl)benzamide |
10286-85-8 | 95% | 1.0g |
$241.0 | 2023-02-10 | |
| Enamine | EN300-43982-2.5g |
N-(3-bromophenyl)benzamide |
10286-85-8 | 95% | 2.5g |
$473.0 | 2023-02-10 | |
| Enamine | EN300-43982-5.0g |
N-(3-bromophenyl)benzamide |
10286-85-8 | 95% | 5.0g |
$701.0 | 2023-02-10 | |
| Enamine | EN300-43982-10.0g |
N-(3-bromophenyl)benzamide |
10286-85-8 | 95% | 10.0g |
$1040.0 | 2023-02-10 |
N-(3-Bromophenyl)benzamide Suppliers
N-(3-Bromophenyl)benzamide Related Literature
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on N-(3-Bromophenyl)benzamide
Benzamide, N-(3-bromophenyl)- (CAS No. 10286-85-8): A Comprehensive Overview
Benzamide, N-(3-bromophenyl)- (CAS No. 10286-85-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and material science. This brominated benzamide derivative is characterized by its unique molecular structure, which combines a benzamide core with a 3-bromophenyl substituent. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The compound's molecular formula is C13H10BrNO, with a molecular weight of 276.13 g/mol. Its physical and chemical properties include a white to off-white crystalline appearance, moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO), and a melting point range of 120-125°C. These properties make it suitable for various laboratory and industrial applications.
One of the most prominent uses of Benzamide, N-(3-bromophenyl)- is as a key intermediate in the synthesis of pharmaceuticals. Researchers have explored its potential in developing novel anti-inflammatory and antimicrobial agents. The bromine atom's electron-withdrawing properties can influence the biological activity of resulting compounds, making it a focal point in drug discovery.
In the agrochemical sector, N-(3-bromophenyl)benzamide has been investigated for its role in creating pesticides and herbicides. Its structural features allow it to interact with specific enzymes in pests, offering a targeted approach to crop protection. This aligns with the growing demand for sustainable agriculture solutions, a hot topic in today's environmentally conscious market.
The compound also finds applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. Its conjugated system and bromine substitution make it a candidate for use in OLEDs (Organic Light-Emitting Diodes) and other advanced electronic devices. This ties into the current trend of green energy and renewable technology, areas where researchers are actively seeking innovative materials.
From a market perspective, the demand for Benzamide, N-(3-bromophenyl)- has been steadily increasing, driven by its versatility and the expanding applications in high-growth industries. Suppliers and manufacturers are focusing on scalable synthesis methods to meet this demand while maintaining high purity standards. The compound is typically available in research quantities, with pricing influenced by factors such as purity, supplier, and regional availability.
Quality control is paramount when working with CAS No. 10286-85-8. Analytical techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are commonly employed to verify its identity and purity. Proper storage conditions—typically in a cool, dry place away from light—are essential to maintain its stability over time.
For researchers and industry professionals seeking more information about N-(3-bromophenyl)benzamide, several resources are available. Scientific databases such as Reaxys and SciFinder provide detailed property data and literature references. Additionally, patent databases can offer insights into its commercial applications and synthetic methodologies.
In conclusion, Benzamide, N-(3-bromophenyl)- (CAS No. 10286-85-8) represents a versatile and valuable compound with wide-ranging applications. Its role in pharmaceutical development, agrochemical innovation, and advanced materials underscores its importance in modern chemistry. As research continues to uncover new possibilities for this brominated benzamide derivative, its significance in both academic and industrial settings is likely to grow further.
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